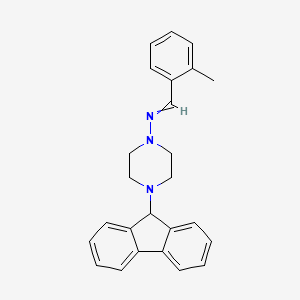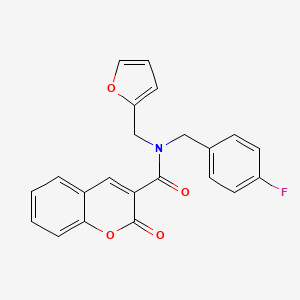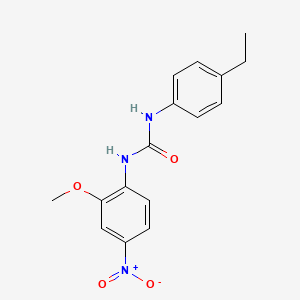![molecular formula C24H19N3O6 B4753718 1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4753718.png)
1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
This compound belongs to a class of pyrimidinetriones, characterized by their unique structural framework and potential for diverse chemical reactivity and properties. The interest in such molecules primarily stems from their utility in various fields of chemistry and material science, underscoring the significance of understanding their synthesis, molecular structure, and chemical behavior.
Synthesis Analysis
The synthesis of related pyrimidinetrione compounds typically involves strategies like the tandem Aldol condensation-Michael addition process. Such methods are valued for their efficiency and the ability to introduce complex substituents into the pyrimidinetrione framework, enabling the generation of targeted molecular structures with desired functionalities (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrimidinetriones can be elucidated through techniques such as single-crystal X-ray structure determination, complemented by density functional theory (DFT) calculations. These approaches provide insights into the geometric parameters, electronic spectra, and intramolecular charge transfer interactions, offering a comprehensive understanding of the molecule's 3D configuration and electronic properties (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetriones exhibit a range of chemical behaviors, including reactions facilitated by their active methyl groups and the influence of substituents on reactivity. Studies have shown that the presence of functional groups in certain positions can affect the reactivity of the methyl groups within the pyrimidine ring, leading to diverse chemical transformations (Fujita et al., 1965).
Physical Properties Analysis
The physical properties of pyrimidinetriones, such as crystallinity, solubility, and stability, are influenced by their molecular structure. X-ray crystallography studies reveal details about the conformation of the pyrimidine ring and substituent orientations, contributing to the understanding of the compound's physical characteristics and its behavior in different environments (Zhou et al., 2007).
Chemical Properties Analysis
The chemical properties of pyrimidinetriones are determined by their functional groups and molecular structure. Studies involving NMR spectroscopy and molecular electrostatic potential (MEP) analyses help identify reactive sites for electrophilic and nucleophilic attacks, guiding the understanding of their chemical reactivity and potential applications in synthesis and material science (Barakat et al., 2015).
Propriétés
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-13-4-6-16(10-15(13)3)26-23(29)20(22(28)25-24(26)30)12-18-8-9-21(33-18)19-11-17(27(31)32)7-5-14(19)2/h4-12H,1-3H3,(H,25,28,30)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMHZNCDKVHKCP-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])C)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4753639.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![methyl 2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4753655.png)
![N-1,3-benzothiazol-2-yl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753660.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4753666.png)
![1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753675.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4753686.png)

![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4753705.png)


